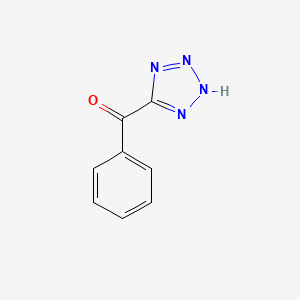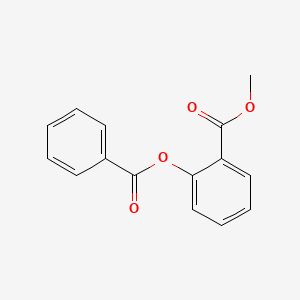
1,4-Bis(trimethylsiloxy)benzene
Descripción general
Descripción
1,4-Bis(trimethylsiloxy)benzene, also known as TMSB, is a silicon-based compound . It is used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process . It can also be used as a secondary standard in quantitative NMR (qNMR) spectroscopy .
Synthesis Analysis
TMSB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . It is also used in the development of silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process .Molecular Structure Analysis
The molecular formula of TMSB is C12H22Si2 . The molecular weight is 222.47 .Chemical Reactions Analysis
The solid-state kinetics and gas-phase predictions of TMSB are visualized by utilizing thermogravimetric and mass spectral data . The activation energy for non-isothermal evaporation processes of TMSB is calculated using isoconversional methods .Physical And Chemical Properties Analysis
TMSB is a solid substance with a boiling point of 194 °C/742 mmHg and a melting point of 91-94 °C .Aplicaciones Científicas De Investigación
Silicon Carbide Coating Development
- Scientific Field: Material Science
- Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as a precursor for developing silicon carbide coating .
- Methods of Application: The application involves a plasma-assisted chemical vapor deposition (CVD) process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.
- Results or Outcomes: The outcome of this application is the development of a silicon carbide coating . However, the search results did not provide any quantitative data or statistical analyses related to this application.
Quantitative NMR (qNMR) Spectroscopy
- Scientific Field: Analytical Chemistry
- Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as a secondary standard in quantitative NMR (qNMR) spectroscopy .
- Methods of Application: The compound is used in the NMR spectroscopy process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.
- Results or Outcomes: The use of 1,4-Bis(trimethylsiloxy)benzene as a secondary standard helps in the quantification of other compounds in the sample . However, the search results did not provide any quantitative data or statistical analyses related to this application.
Quantitation of Small Organic Molecules
- Scientific Field: Organic Chemistry
- Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as an internal standard for the quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy .
- Methods of Application: The compound is used in the 1H NMR spectroscopy process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.
- Results or Outcomes: The use of 1,4-Bis(trimethylsiloxy)benzene as an internal standard helps in the quantification of small organic molecules . However, the search results did not provide any quantitative data or statistical analyses related to this application.
Safety And Hazards
Direcciones Futuras
TMSB has recently received attention because of its stability under normal conditions, its volatility, its chlorine-free nature, and its ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable and economic coating material, especially in nuclear applications .
Propiedades
IUPAC Name |
trimethyl-(4-trimethylsilyloxyphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYYIZODAWMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305236 | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trimethylsiloxy)benzene | |
CAS RN |
2117-24-0 | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



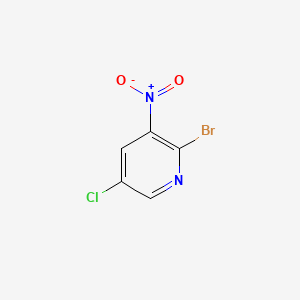
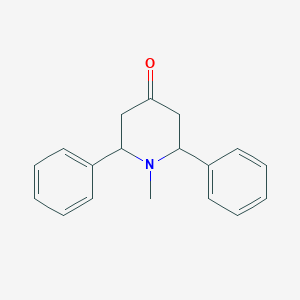
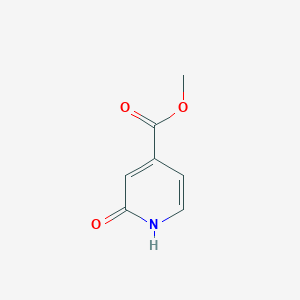
![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)
![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)
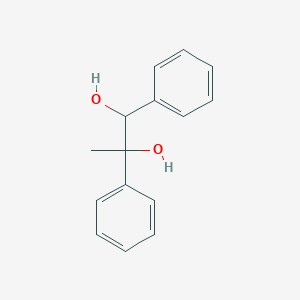

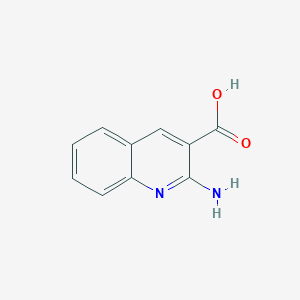
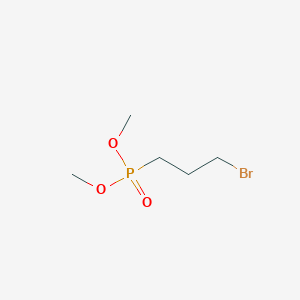
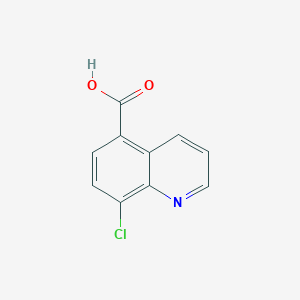
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
